

preventing distortion in EN40B during nitriding process

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Compound of Interest

Compound Name: EN40

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Technical Support Center: Nitriding of EN40B Steel

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing distortion in **EN40B** steel during the nitriding process.

Frequently Asked Questions (FAQs)

Q1: What is **EN40B** steel and why is it used for nitriding?

EN40B, also known as 722M24, is a chromium-molybdenum (Cr-Mo) nitriding steel. It is specifically designed for the nitriding process due to its alloying elements, primarily chromium, which form very hard nitride precipitates with nitrogen. This results in a hard, wear-resistant surface with good toughness and ductility. The relatively low temperature of the nitriding process means that **EN40B** components can be produced with a scale-free surface and minimal distortion compared to other case-hardening methods.^{[1][2]}

Q2: What causes distortion in **EN40B** during the nitriding process?

While nitriding is a low-distortion process, distortion can still occur in **EN40B** components. The primary causes are:

- **Relief of Residual Stresses:** The most common cause of distortion is the relaxation of internal stresses introduced during prior manufacturing steps such as machining, grinding, or cold working. The temperatures used in nitriding, although relatively low, are sufficient to relieve these stresses, causing the component to warp or change shape.[3]
- **Dimensional Growth:** The nitriding process involves the diffusion of nitrogen into the steel surface, which forms a "white layer" (compound zone) of iron nitrides and a diffusion zone beneath it. These new structures have a larger volume than the original steel matrix, leading to predictable and uniform dimensional growth.[4] This is a dimensional change, not necessarily distortion, but it must be accounted for in the design and manufacturing process.
- **Phase Transformations:** Although nitriding is carried out below the critical transformation temperature of steel, any retained austenite from previous heat treatments can transform, leading to dimensional changes.

Q3: How can distortion in **EN40B** be prevented or minimized?

The most effective way to prevent distortion is to perform a stress-relieving heat treatment on the **EN40B** component after rough machining but before final machining and nitriding.[3] This process reduces the internal stresses that would otherwise be relieved during the nitriding cycle. It is crucial that the stress-relieving temperature is higher than the nitriding temperature to ensure dimensional stability during the subsequent nitriding process.[5]

Q4: What is the expected dimensional change in **EN40B** after nitriding?

The dimensional growth during nitriding is generally uniform and predictable. For most gas nitriding cycles, a growth of 5 to 13 microns (0.0002 to 0.0005 inches) per surface can be expected.[4] However, more aggressive nitriding cycles aimed at achieving higher wear resistance can result in growth exceeding 25 microns (0.001 inches).[4] This growth should be factored into the initial dimensions of the component.

Q5: Can specific areas of an **EN40B** component be prevented from hardening during nitriding?

Yes, it is possible to selectively nitride components by using a special masking paint. This paint prevents the diffusion of nitrogen into the masked areas, leaving them soft for subsequent machining or other treatments.[5]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Warping or Shape Distortion	Residual Stresses: Internal stresses from prior manufacturing processes (e.g., machining, cold working) are being relieved at the nitriding temperature.	Implement a stress-relieving cycle before final machining and nitriding. Ensure the stress-relieving temperature is at least 25-30°C higher than the nitriding temperature.
Non-uniform Heating or Cooling: Uneven temperature distribution in the furnace can cause distortion.	Ensure proper furnace loading to allow for uniform gas circulation and heat transfer. Control the cooling rate after nitriding.	
Component Geometry: Thin or asymmetrical sections are more prone to distortion.	Consider design modifications to improve symmetry or add temporary bracing during heat treatment.	
Unexpected Dimensional Growth	Incorrect Process Parameters: Higher nitriding temperatures or longer cycle times can lead to a thicker white layer and greater dimensional growth.	Review and optimize nitriding parameters. A two-stage nitriding process can help control the white layer thickness.
Material Inconsistency: Variations in the chemical composition of the steel can affect the nitriding response.	Ensure the EN40B material is from a reputable supplier and meets the required specifications.	
Cracking or Chipping of the Nitrided Case	Excessively Thick White Layer: A thick compound zone can be brittle and prone to cracking, especially at sharp corners.	Control the nitriding potential to limit the thickness of the white layer. Consider a diffusion stage in the nitriding cycle to reduce surface nitrogen concentration.

Sharp Edges in Component Design: Stresses can concentrate at sharp corners, leading to cracking.	Design components with radii at corners and avoid sharp edges.	
Uneven Hardness or Case Depth	Surface Contamination: Oils, grease, or oxides on the surface can inhibit nitrogen diffusion, leading to soft spots.	Ensure thorough cleaning and degreasing of components before they enter the nitriding furnace.
Poor Gas Circulation: Inadequate flow of the nitriding atmosphere around the component can result in non-uniform case formation.	Optimize the loading of components in the furnace to ensure proper gas circulation.	

Data Presentation

Table 1: Chemical Composition of **EN40B** Steel

Element	Content (%)
Carbon	0.20 - 0.30
Silicon	0.10 - 0.35
Manganese	0.40 - 0.65
Chromium	2.90 - 3.50
Molybdenum	0.40 - 0.70
Phosphorus	≤ 0.05
Sulfur	≤ 0.05
Nickel	≤ 0.40

Source: Jai Ganesh Steel Company, 2021[\[6\]](#)

Table 2: Pre-Nitriding Heat Treatment Parameters for **EN40B**

Heat Treatment	Temperature Range (°C)	Purpose
Hardening	880 - 910	To achieve the desired core strength and toughness.
Tempering	570 - 700	To relieve stresses from hardening and achieve the final mechanical properties before nitriding. The tempering temperature must be higher than the nitriding temperature. [1]
Annealing	680 - 700	To soften the steel for easier machining.
Stress Relieving	570 - 680	To minimize distortion during nitriding by relieving machining stresses. Must be performed at a temperature higher than the nitriding temperature.

Source: West Yorkshire Steel, Jai Ganesh Steel Company, 2021[\[1\]](#)[\[6\]](#)

Table 3: Gas Nitriding Process Parameters for **EN40B** and Expected Outcomes

Parameter	Value	Effect
Temperature	480 - 570 °C	Lower temperatures (e.g., 470-520°C) generally result in higher surface hardness but shallower case depths. Higher temperatures increase the diffusion rate and case depth but may reduce surface hardness.[5][7]
Time	6 - 96 hours	Longer nitriding times lead to greater case depths.[5][7]
Atmosphere	Ammonia (NH ₃) based	The degree of ammonia dissociation controls the nitriding potential. A higher nitriding potential can increase surface hardness but may also lead to a thicker, more brittle white layer.
Expected Case Depth	0.05 - 0.75 mm	Dependent on the combination of temperature and time.[5]
Expected Hardness	61 - 65 HRC	Dependent on the material condition and nitriding parameters.[1]
Expected Dimensional Growth	5 - 13 µm per surface	For typical nitriding cycles.[4]

Experimental Protocols

Protocol 1: Stress Relieving of EN40B for Dimensional Stability

- Objective: To minimize distortion during the subsequent nitriding process by relieving internal stresses from machining.
- Procedure:

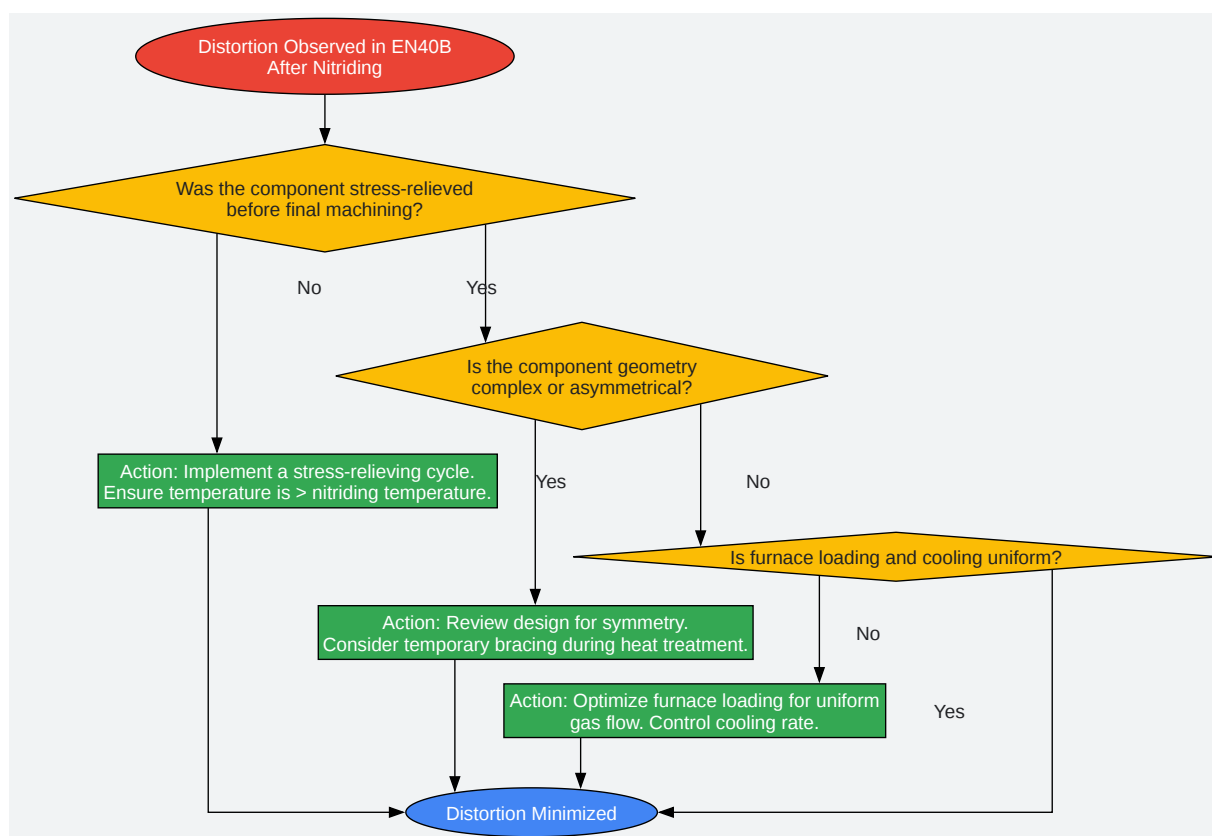
1. After rough machining, thoroughly clean the **EN40B** component to remove any oils, grease, or contaminants.
2. Place the component in a calibrated furnace, ensuring it is well-supported to prevent sagging at the stress-relieving temperature.
3. Slowly heat the component to the selected stress-relieving temperature (typically between 570-680°C, ensuring it is at least 25-30°C higher than the planned nitriding temperature). A slow heating rate helps to prevent the introduction of new thermal stresses.
4. Hold the component at the stress-relieving temperature for approximately 1-2 hours per 25mm of section thickness.
5. Slowly cool the component inside the furnace to below 300°C before removing it and allowing it to cool to room temperature in still air. Rapid cooling can re-introduce stresses.
6. Proceed with final, light machining or grinding to achieve the finished dimensions before nitriding.

Protocol 2: Gas Nitriding of EN40B

- Objective: To produce a hard, wear-resistant surface on an **EN40B** component.
- Procedure:
 1. Ensure the **EN40B** component has been appropriately pre-hardened, tempered, and stress-relieved.
 2. Thoroughly clean and degrease the component immediately before loading it into the nitriding furnace.
 3. Load the component into the furnace, ensuring proper spacing for uniform gas circulation.
 4. Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.
 5. Heat the furnace to the desired nitriding temperature (typically 480-570°C).
 6. Once the temperature has stabilized, introduce ammonia gas (NH_3) into the furnace.

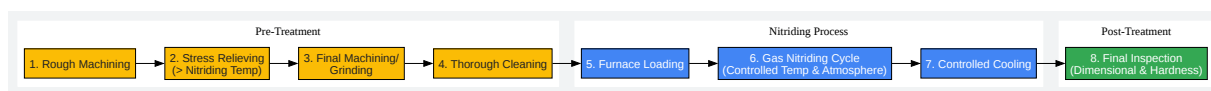
7. Control the flow rate of ammonia and the dissociation rate to maintain the desired nitriding potential throughout the cycle. A two-stage process, with a higher potential in the first stage to initiate nitride formation and a lower potential in the second to control the white layer and promote diffusion, can be beneficial.
8. Hold the component at the nitriding temperature for the required duration (6 to 96 hours) to achieve the specified case depth.
9. After the nitriding cycle is complete, stop the ammonia flow and cool the furnace. The cooling rate can influence the final properties and should be controlled. For components with strict dimensional requirements, slow cooling in the furnace is recommended.[8]

Visualizations



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Caption: Troubleshooting flowchart for diagnosing distortion in nitrided **EN40B**.



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Caption: Experimental workflow for minimizing distortion in **EN40B**.

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